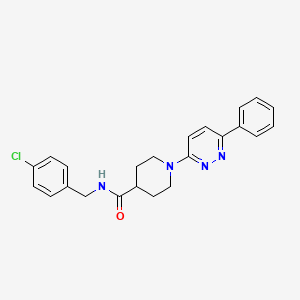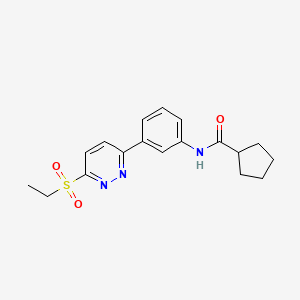![molecular formula C27H36N2O3 B11279805 {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11279805.png)
{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERIDINE-4-CARBONYL)-4-METHYLPIPERIDINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxy group, and two piperidine rings
Preparation Methods
The synthesis of 1-(1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERIDINE-4-CARBONYL)-4-METHYLPIPERIDINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy intermediate.
Introduction of the methoxy group: This step involves the methylation of a phenolic group using reagents such as methyl iodide.
Formation of the piperidine rings: The piperidine rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of intermediates: The final step involves coupling the benzyloxy and methoxy intermediates with the piperidine rings under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERIDINE-4-CARBONYL)-4-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Scientific Research Applications
1-(1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERIDINE-4-CARBONYL)-4-METHYLPIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERIDINE-4-CARBONYL)-4-METHYLPIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups may play a role in binding to these targets, while the piperidine rings provide structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds to 1-(1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERIDINE-4-CARBONYL)-4-METHYLPIPERIDINE include:
1-(4-Methoxybenzyl)piperidine: This compound shares the methoxybenzyl group but lacks the benzyloxy group and the second piperidine ring.
1-(Benzyloxy)piperidine: This compound contains the benzyloxy group but does not have the methoxy group or the second piperidine ring.
4-Methylpiperidine: This simpler compound contains only one piperidine ring with a methyl group.
The uniqueness of 1-(1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERIDINE-4-CARBONYL)-4-METHYLPIPERIDINE lies in its combination of functional groups and structural complexity, which contribute to its diverse applications and potential biological activity.
Properties
Molecular Formula |
C27H36N2O3 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C27H36N2O3/c1-21-10-16-29(17-11-21)27(30)24-12-14-28(15-13-24)19-23-8-9-25(26(18-23)31-2)32-20-22-6-4-3-5-7-22/h3-9,18,21,24H,10-17,19-20H2,1-2H3 |
InChI Key |
YSRRPJBZLHKVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one](/img/structure/B11279723.png)

![Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B11279734.png)
![Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11279739.png)



![N-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279766.png)
![N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11279768.png)
![N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11279777.png)

![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B11279792.png)
![methyl 4-(4-methoxy-3-methylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11279800.png)
![N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11279811.png)
